
Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, pyridine-3-carboxylate, tartrate, (-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, pyridine-3-carboxylate, tartrate, (-)- is a complex organic compound with the molecular formula C32H36N2O9 and a molecular weight of 592.6362 . This compound is part of the morphinan class, which is known for its diverse pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, pyridine-3-carboxylate, tartrate, (-)- involves multiple steps, starting from basic organic molecules. The process typically includes:
Formation of the Morphinan Core: This step involves the cyclization of a precursor molecule to form the morphinan skeleton.
Introduction of the Furyl Group: The 2-(2-furyl)ethyl group is introduced through a substitution reaction.
Attachment of the Pyridine-3-carboxylate: This step involves the esterification of the morphinan core with pyridine-3-carboxylic acid.
Formation of the Tartrate Salt: The final step involves the reaction of the compound with tartaric acid to form the tartrate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, pyridine-3-carboxylate, tartrate, (-)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the furyl and pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
Aplicaciones Científicas De Investigación
Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, pyridine-3-carboxylate, tartrate, (-)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, pyridine-3-carboxylate, tartrate, (-)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets opioid receptors in the central nervous system.
Pathways Involved: It modulates the release of neurotransmitters, leading to analgesic and anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Morphine: Another morphinan derivative with potent analgesic properties.
Codeine: A less potent analgesic compared to morphine but with similar structural features.
Oxycodone: A semi-synthetic opioid with a structure similar to morphine but with different pharmacokinetic properties.
Uniqueness
Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, pyridine-3-carboxylate, tartrate, (-)- is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other morphinan derivatives. The presence of the furyl and pyridine-3-carboxylate groups enhances its binding affinity and selectivity for opioid receptors, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
63732-83-2 |
|---|---|
Fórmula molecular |
C32H36N2O9 |
Peso molecular |
592.6 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;[(1R,9R,10R)-17-[2-(furan-2-yl)ethyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C28H30N2O3.C4H6O6/c31-27(21-5-3-13-29-19-21)33-23-9-8-20-17-26-24-7-1-2-11-28(24,25(20)18-23)12-15-30(26)14-10-22-6-4-16-32-22;5-1(3(7)8)2(6)4(9)10/h3-6,8-9,13,16,18-19,24,26H,1-2,7,10-12,14-15,17H2;1-2,5-6H,(H,7,8)(H,9,10)/t24-,26+,28+;1-,2-/m01/s1 |
Clave InChI |
UWNXEGFXWLNNQF-QWNUPDTESA-N |
SMILES isomérico |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)OC(=O)C5=CN=CC=C5)CCC6=CC=CO6.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)OC(=O)C5=CN=CC=C5)CCC6=CC=CO6.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


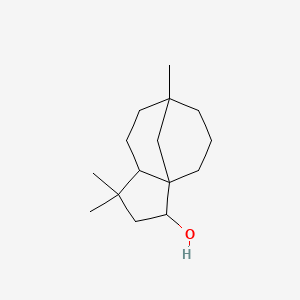
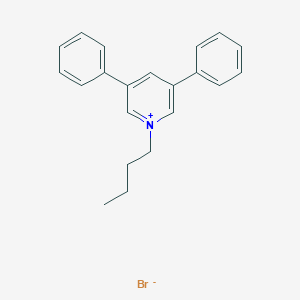
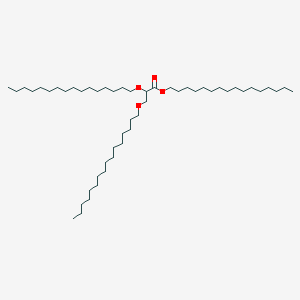
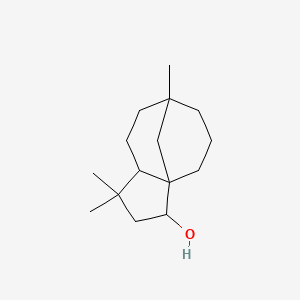
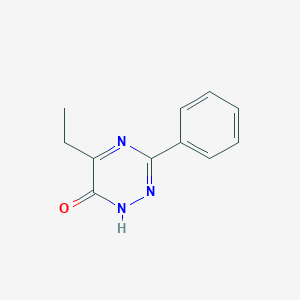
![N-(3-methylbut-2-en-1-yl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14502671.png)
![2-Ethylidene-1-[2-(prop-2-en-1-yl)-1,3-dithian-2-yl]cyclopentan-1-ol](/img/structure/B14502682.png)


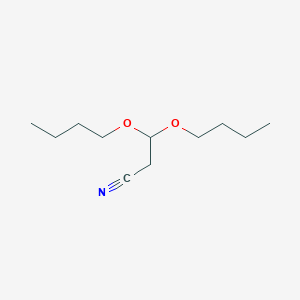
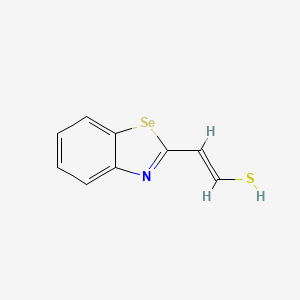
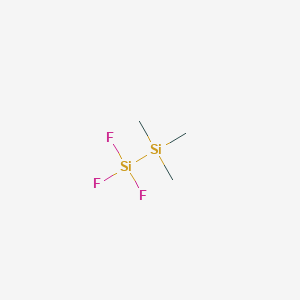
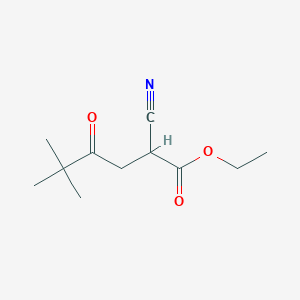
![4-Methyl-1-[(4-methylpentyl)oxy]pentane](/img/structure/B14502750.png)
